molecular formula C17H19N9 B2814042 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine CAS No. 2097895-35-5

1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine

Cat. No.: B2814042
CAS No.: 2097895-35-5
M. Wt: 349.402
InChI Key: QZASHXDPTPAFQH-UHFFFAOYSA-N
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Description

1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a structurally complex heterocyclic compound featuring a piperazine core substituted with two distinct bicyclic moieties: a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine group and a 2-methylpyrazolo[1,5-a]pyrazine unit. Piperazine derivatives are widely recognized for their pharmacological versatility, including anticancer, antimicrobial, and central nervous system (CNS) activities .

For example, describes a three-step synthesis of 8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine with an 80.04% yield, suggesting that similar protocols could be adapted for the target compound .

Properties

IUPAC Name

3-methyl-8-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N9/c1-12-11-14-15(18-4-6-26(14)22-12)23-7-9-24(10-8-23)16-17-21-20-13(2)25(17)5-3-19-16/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZASHXDPTPAFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=CN5C4=NN=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine typically involves multi-step organic reactions. The process begins with the preparation of the triazolo and pyrazolo intermediates, which are then coupled with piperazine under controlled conditions. Common reagents include hydrazine derivatives, alkyl halides, and various catalysts to facilitate ring closure and fusion reactions.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes optimized for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Reaction conditions are carefully controlled to ensure consistency and reproducibility, with purification steps like crystallization and chromatography used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions facilitated by halogenated intermediates.

Common Reagents and Conditions:

    Oxidation: Mild to strong oxidizing agents under acidic or basic conditions.

    Reduction: Reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenated compounds and catalysts like palladium or copper.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Key Observations :

Receptor Selectivity : The target compound’s triazolo-pyrazine group may favor interactions with kinase or purinergic receptors, unlike pyridylpiperazines, which exhibit σ2 receptor selectivity .

Antiproliferative Activity : Piperazines with halogenated aryl groups (e.g., 4-chlorophenyl) show potent cytotoxicity, but the target compound’s fused heterocycles may offer improved metabolic stability due to reduced susceptibility to oxidative metabolism .

Synthetic Complexity : The target compound’s synthesis likely requires multi-step heterocyclic coupling, contrasting with simpler N-alkylation routes for arylpiperazines .

Mechanistic and Pharmacokinetic Differences

  • Metabolic Stability : Piperazines with bulky substituents (e.g., triazolo-pyrazine) may exhibit slower hepatic clearance compared to benzylpiperazines, which undergo extensive first-pass metabolism .
  • Cytotoxic Mechanisms : Unlike chlorophenylpiperazines that inhibit microtubule assembly , the target compound’s fused heterocycles may intercalate DNA or inhibit topoisomerases, analogous to pyrazolo[1,5-a]pyrimidines .

Q & A

Q. What are the optimal conditions for synthesizing triazolo-pyrazine/piperazine hybrids like this compound?

The synthesis typically involves cyclization reactions using carbonyldiimidazole (CDI) to activate carboxylic acids, followed by reflux with hydrazinopyrazinone intermediates (e.g., 24 hours in anhydrous DMF at 100°C). Key steps include recrystallization from DMF/i-propanol mixtures to improve purity .

  • Example protocol :
StepReagents/ConditionsPurpose
Acid activationCDI in DMF, 1 hr at 100°CForms reactive acyl imidazole intermediate
CyclizationHydrazinopyrazinone, 24 hr refluxForms triazolo-pyrazine core
PurificationRecrystallization (DMF/i-propanol)Removes unreacted starting materials

Q. How is the compound characterized to confirm its structural integrity?

Use a combination of 1H/13C NMR (to verify substituent positions), mass spectrometry (for molecular weight confirmation), and HPLC (≥95% purity). Crystallographic analysis (e.g., single-crystal X-ray diffraction) is recommended for resolving complex stereochemistry .

Q. What structural features influence its solubility and bioavailability?

The piperazine moiety enhances water solubility via protonation at physiological pH, while methyl groups on triazolo/pyrazine rings increase lipophilicity. Balancing these features requires logP optimization (target range: 2–3) using substituent modifications .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

Discrepancies often arise from assay conditions (e.g., ATP concentrations in kinase assays) or off-target effects. Perform dose-response curves (IC50/EC50) across multiple cell lines and validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

  • Case study : A structural analog showed 10x higher potency in HEK293 cells vs. CHO cells due to differences in membrane transporter expression .

Q. What computational strategies predict binding modes to adenosine receptors (A1/A2A)?

Use molecular docking (AutoDock Vina or Glide) with homology models based on PDB: 5NM2 (A2A receptor). Focus on interactions between the triazolo-pyrazine core and residues His264/Asn253. Validate predictions via alanine-scanning mutagenesis .

Q. How to design SAR studies for improving metabolic stability?

Q. What strategies mitigate off-target effects in kinase profiling?

Perform broad-panel kinase screening (Eurofins KinaseProfiler) and apply chemoproteomics (e.g., kinobeads) to identify non-canonical targets. Structural optimization should prioritize reducing aromatic stacking with conserved ATP-binding pockets .

Data Contradiction Analysis

Q. Why do some studies report nM-level potency while others show µM activity?

Variations in buffer composition (e.g., Mg2+ concentrations affecting kinase activity) and cell permeability (e.g., P-gp efflux in MDCK-MDR1 assays) are common culprits. Standardize assays using CEREP panels and include control compounds (e.g., staurosporine) .

Q. How to address discrepancies in cytotoxicity across cancer cell lines?

Profile genomic biomarkers (e.g., BRCA1 status in ovarian cancer lines) and correlate with compound mechanism. For example, piperazine-containing analogs show selective toxicity in TP53-mutant lines due to ROS accumulation .

Methodological Best Practices

  • Synthetic reproducibility : Use anhydrous solvents (DMF stored over molecular sieves) and monitor reactions via TLC (silica GF254, ethyl acetate/hexane eluent) .
  • Data validation : Cross-verify biological activity using orthogonal assays (e.g., fluorescence polarization + Western blot) .

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